molecular formula C10H12ClN5S B6437285 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole CAS No. 2549018-62-2

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole

Cat. No.: B6437285
CAS No.: 2549018-62-2
M. Wt: 269.75 g/mol
InChI Key: HMIRXBMRRYLJAI-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C10H12ClN5S and its molecular weight is 269.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 269.0501943 g/mol and the complexity rating of the compound is 275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-methyl-1,3,4-thiadiazole is a novel compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure combining thiadiazole, azetidine, and pyrazole rings. Its molecular formula is C12H14ClN5SC_{12}H_{14}ClN_5S with a molecular weight of approximately 263.72 g/mol. The presence of the chloro-substituted pyrazole moiety enhances its reactivity and biological potential.

PropertyValue
Molecular FormulaC₁₂H₁₄ClN₅S
Molecular Weight263.72 g/mol
IUPAC NameThis compound
CAS Number2548997-56-2

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiadiazole have shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Case Study: Cytotoxicity Evaluation
In vitro studies have demonstrated that compounds structurally similar to this compound exhibit significant cytotoxicity with IC₅₀ values indicating their effectiveness:

CompoundCell LineIC₅₀ (µg/mL)
Compound 4eMCF-70.28
Compound 4iHepG29.6
Target CompoundMCF-7TBD

The mechanism of action appears to involve induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspase pathways, leading to cell cycle arrest at the S and G₂/M phases .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that thiadiazole derivatives can inhibit the growth of various bacterial strains. The specific activity against pathogens remains an area for further exploration.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : Binding to specific enzymes or receptors that are critical for cancer cell proliferation.
  • Apoptotic Pathways : Inducing programmed cell death via mitochondrial pathways.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.

Research Findings

A systematic review of related literature reveals a trend towards developing hybrid compounds featuring the thiadiazole scaffold due to their enhanced biological activities compared to traditional agents . Investigations into structure–activity relationships (SAR) suggest that modifications in substituents significantly influence potency and selectivity towards cancerous cells.

Properties

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5S/c1-7-13-14-10(17-7)15-3-8(4-15)5-16-6-9(11)2-12-16/h2,6,8H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIRXBMRRYLJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)CN3C=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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